Desmethylsibutramine hydrochloride

Obesity Anorectic Behavioral Pharmacology

Choose Desmethylsibutramine hydrochloride for superior potency over sibutramine. This certified reference standard (>99% HPLC) is the primary active metabolite, ideal for in vivo obesity models and behavioral despair studies like the Porsolt swim test. Its distinct (R)-enantiomer profile ensures reproducible results critical for metabolic and neurological research. Essential for developing validated LC-MS/MS or GC-MS methods to detect sibutramine metabolites in biological matrices.

Molecular Formula C16H25Cl2N
Molecular Weight 302.3 g/mol
CAS No. 84467-94-7
Cat. No. B018374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylsibutramine hydrochloride
CAS84467-94-7
Synonyms1-(4-Chlorophenyl)-N-methyl-α-(2-methylpropyl)-cyclobutanemethanamine Hydrochloride
Molecular FormulaC16H25Cl2N
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
InChIInChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H
InChIKeyOUVFHVJVFLFXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylsibutramine Hydrochloride (84467-94-7): Procurement-Grade Active Metabolite for Obesity and Monoamine Transporter Research


Desmethylsibutramine hydrochloride (N-Desmethylsibutramine, BTS-54354) is the primary active secondary amine metabolite of the withdrawn anti-obesity drug sibutramine [1]. It functions as an orally active inhibitor of the norepinephrine (NET) and serotonin (SERT) transporters, a mechanism that suppresses appetite and is of interest in metabolic and neurological research [2]. This compound is a high-purity reference standard (>99.0% HPLC) essential for analytical method development and pharmacokinetic studies .

Why Sibutramine and Other In-Class Compounds Cannot Be Interchanged with Desmethylsibutramine Hydrochloride


While sibutramine and its metabolites share a common mechanism, their pharmacological profiles differ significantly, making direct substitution invalid for research. Desmethylsibutramine is a more potent inhibitor of monoamine reuptake than its parent compound, sibutramine [1]. Furthermore, the effects are highly enantioselective, with the (R)-enantiomer demonstrating significantly greater anorexic and behavioral effects compared to both the (S)-enantiomer and racemic sibutramine [2]. Procurement of the correct, well-characterized compound is therefore critical to ensure reproducible and interpretable experimental results.

Quantitative Evidence for Selecting Desmethylsibutramine Hydrochloride (84467-94-7) Over Its Analogs


Comparative In Vivo Anorectic Potency: Superior Efficacy of (R)-Desmethylsibutramine vs. Racemic Sibutramine

In a head-to-head study, the anorexic effects of (R)-desmethylsibutramine were significantly greater than those of racemic sibutramine in rats [1]. This demonstrates that the metabolite, particularly its (R)-enantiomer, is a more potent driver of appetite suppression than the parent drug.

Obesity Anorectic Behavioral Pharmacology

In Vivo Behavioral Despair Model Potency: (R)-Desmethylsibutramine Exhibits Enhanced Activity

In the Porsolt forced swim test, a standard model for assessing antidepressant-like activity, (R)-desmethylsibutramine was significantly more potent than both its (S)-enantiomer and racemic sibutramine in reducing immobility time [1]. This suggests a potential differentiation in efficacy for behavioral despair models.

Depression Antidepressant Porsolt Swim Test

Reference Standard Purity and Stability: A Quantifiable Metric for Analytical Reliability

Commercially available Desmethylsibutramine Hydrochloride is supplied as a high-purity reference standard with an HPLC purity > 99.0% and a defined shelf life of 24 months when stored at 2-8°C . This level of characterization is essential for building robust calibration curves and ensuring the traceability required for quantitative analysis in LC-MS/MS and GC-MS workflows .

Analytical Chemistry Forensic Toxicology Reference Standard

Recommended Research and Analytical Application Scenarios for Desmethylsibutramine Hydrochloride


In Vivo Obesity and Appetite Suppression Studies

Desmethylsibutramine hydrochloride is the optimal choice for in vivo obesity research. As demonstrated by direct comparative data, its (R)-enantiomer exhibits a significantly greater anorexic effect than racemic sibutramine in rodent models, making it a more potent tool for investigating appetite suppression mechanisms [1].

Behavioral Pharmacology and Antidepressant Research

This compound is well-suited for behavioral despair models like the Porsolt swim test. Studies show that (R)-desmethylsibutramine is more potent than sibutramine in reducing immobility, supporting its use in researching antidepressant-like effects [1].

Analytical Method Development and Forensic Toxicology

With a certified HPLC purity of >99.0%, desmethylsibutramine hydrochloride serves as a reliable analytical reference standard . It is essential for developing and validating quantitative LC-MS/MS or GC-MS methods for detecting sibutramine metabolites in biological matrices, food supplements, and doping control samples .

Monoamine Transporter Pharmacology

As a potent inhibitor of both NET and SERT, this compound is a key tool for studying monoamine reuptake mechanisms [2]. Its distinct pharmacological profile compared to its parent compound makes it valuable for dissecting the roles of specific transporters in various physiological and pathological states [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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